N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Description

BenchChem offers high-quality N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

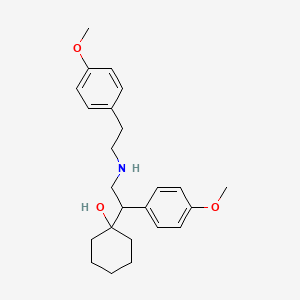

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUSDEPYNTZFJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329795-88-1 |

Source

|

| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical structure and physicochemical properties of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Title: Comprehensive Physicochemical and Analytical Profiling of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Executive Summary

In the landscape of pharmaceutical quality control and drug development, the identification and characterization of process-related impurities are critical for ensuring drug safety and efficacy. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a complex, high-molecular-weight secondary amine derivative structurally related to the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic synthetic origins, and rigorous analytical workflows required to isolate and quantify this specific compound.

Chemical Identity & Structural Elucidation

To understand the behavior of this compound, we must first deconstruct its chemical architecture. The base scaffold is N,N-didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol), which is a primary amine intermediate and a known metabolite of venlafaxine[1].

In this specific derivative, the primary nitrogen is alkylated with a 2-(4-methoxyphenyl)ethyl group (a p-methoxyphenethyl moiety).

-

IUPAC Name: 1-[2-[[2-(4-methoxyphenyl)ethyl]amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.

-

Molecular Formula: C₂₄H₃₃NO₃

-

Molecular Weight: 383.53 g/mol

The addition of the bulky, electron-rich p-methoxyphenethyl group fundamentally shifts the molecule's behavior from a highly polar primary amine to a highly lipophilic secondary amine.

Physicochemical Properties Profile

Understanding the physicochemical parameters is not merely an academic exercise; it directly dictates our sample preparation, chromatographic separation, and ionization strategies.

| Property | Value | Causality / Analytical Implication |

| Molecular Weight | 383.53 g/mol | Requires specific MS tuning; significantly higher m/z than the venlafaxine API (277.4 g/mol ). |

| LogP (Predicted) | ~4.5 – 5.0 | High lipophilicity necessitates a high organic mobile phase for reversed-phase liquid chromatography (RPLC) elution. |

| pKa (Predicted) | ~9.5 – 10.0 | The secondary amine remains highly basic. It will be fully protonated at physiological pH and in acidic LC mobile phases. |

| Topological Polar Surface Area | 69.2 Ų | Moderate TPSA influences extraction recovery; the molecule is hydrophobic enough to partition readily into organic solvents during liquid-liquid extraction. |

| H-Bond Donors / Acceptors | 2 / 4 | Dictates stationary phase interactions; capable of strong hydrogen bonding with residual silanols on silica-based columns if not properly end-capped. |

Synthetic Origins & Mechanistic Pathways

In pharmaceutical manufacturing, impurities do not appear spontaneously; they are the result of specific, predictable chemical mechanisms. Venlafaxine and its derivatives are often synthesized via the catalytic hydrogenation of a nitrile intermediate, followed by reductive amination[2].

Reductive amination is a ubiquitous C-N bond-forming reaction in pharmaceutical synthesis[3]. If a trace contaminant such as 2-(4-methoxyphenyl)acetaldehyde is present during the reduction of the primary amine intermediate (N,N-didesmethylvenlafaxine), an aberrant reductive amination side-reaction will occur. The aldehyde condenses with the primary amine to form an imine, which is subsequently reduced by the hydride source (e.g., NaBH₄ or catalytic H₂) to form the stable secondary amine impurity.

Fig 1: Mechanistic origin of the substituted didesmethylvenlafaxine impurity.

Analytical Characterization Protocol (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for pharmaceutical impurity profiling due to its unparalleled sensitivity and selectivity[4]. Because venlafaxine and its derivatives can cause analytical interference in standard assays[5], a highly specific, self-validating workflow is required.

Fig 2: Self-validating LC-MS/MS workflow for trace impurity quantification.

Step-by-Step Methodology & Causality

Phase 1: Self-Validating Sample Preparation

-

Internal Standard Spiking: Spike 100 µL of the sample matrix with 10 µL of a stable isotope-labeled internal standard (e.g., Venlafaxine-d6). Causality: This corrects for matrix effects, ion suppression, and physical losses during extraction, ensuring the protocol is self-validating.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile disrupts non-covalent protein-drug binding and precipitates macromolecules that would otherwise irreversibly foul the UHPLC column.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes and transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Separation

-

Stationary Phase: Use a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Causality: The acidic modifier (formic acid) ensures the secondary amine (pKa ~9.8) remains fully protonated, preventing peak tailing and maximizing electrospray ionization (ESI) efficiency.

-

-

Gradient Elution: Run a gradient from 5% B to 95% B over 8 minutes. Causality: The broad gradient is strictly necessary. The highly polar venlafaxine API will elute early, while the highly lipophilic N-(2-(4-Methoxyphenyl)ethyl) derivative (LogP ~4.8) requires a high organic concentration to desorb from the C18 stationary phase.

Phase 3: MRM Detection & System Suitability

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Transitions: Monitor the precursor ion[M+H]⁺ at m/z 384.2. Apply collision-induced dissociation (CID) to monitor the primary product ion at m/z 121.1 (corresponding to the cleaved 4-methoxybenzyl cation).

-

System Suitability Test (SST): Before analyzing unknown samples, inject a solvent blank to verify zero carryover, followed by a known standard mix to ensure column efficiency (N > 2000) and peak symmetry (Tailing factor < 1.5). This validates the system's operational readiness.

Pharmacological Implications

From a structure-activity relationship (SAR) perspective, the primary pharmacological targets of venlafaxine are the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The addition of a massive steric bulk—the 2-(4-methoxyphenyl)ethyl group—directly onto the basic nitrogen will almost certainly abrogate binding to the orthosteric sites of SERT and NET due to severe steric clash. Consequently, while this impurity is likely pharmacologically inactive as an antidepressant, its high lipophilicity means it could easily cross the blood-brain barrier and potentially trigger off-target toxicological effects, underscoring the necessity of the rigorous analytical controls detailed above.

Sources

- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine in Monoamine Transport

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a novel derivative of venlafaxine, at the monoamine transporters. Venlafaxine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder.[1][2] Its therapeutic effects are intrinsically linked to its interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[3][4] This document details the requisite in vitro and in vivo methodologies for characterizing the binding affinity, functional potency, and neurochemical profile of this new chemical entity (NCE). By following these protocols, researchers and drug development professionals can construct a robust pharmacological profile, essential for understanding its potential as a central nervous system (CNS) therapeutic.

Introduction: The Scientific Rationale

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of depressive disorders.[5] Monoamine transporters (SERT, NET, and DAT) are critical regulatory proteins that terminate neurotransmission by clearing these monoamines from the synaptic cleft.[6][7] Inhibition of these transporters is a cornerstone of modern antidepressant therapy.[8]

Venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), exert their effects by potently inhibiting SERT and NET.[3] The parent compound, venlafaxine, is metabolized into several other compounds, including N-desmethylvenlafaxine and N,N-didesmethylvenlafaxine.[3][9] The subject of this guide, N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, represents a synthetic modification of the N,N-didesmethylvenlafaxine backbone. Understanding how the addition of the N-(2-(4-Methoxyphenyl)ethyl) moiety alters the interaction with monoamine transporters is critical to defining its unique pharmacological signature.

This guide will outline the logical progression of experiments, from initial in vitro screening to in vivo validation, required to fully characterize the mechanism of action of this novel compound.

Structural Analysis and Physicochemical Postulates

The core structure of the compound is N,N-didesmethylvenlafaxine, which possesses a primary amine.[10] The key modification is the addition of a 4-methoxyphenylethyl group to this nitrogen.

Structural Comparison:

-

Venlafaxine: Tertiary amine with two methyl groups.

-

N,N-Didesmethylvenlafaxine: Primary amine, resulting from the removal of both N-methyl groups.

-

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine: Secondary amine, with a bulky, moderately lipophilic group attached.

This structural alteration is significant. Structure-activity relationship (SAR) studies of venlafaxine analogs have demonstrated that modifications to the amine substituent can dramatically alter potency and selectivity for SERT, NET, and DAT.[11] The introduction of the methoxyphenylethyl group may influence binding orientation within the transporter substrate-binding pocket and could potentially introduce new interactions or steric hindrances not present with simple alkyl groups.

In Vitro Characterization: Binding and Function

The initial and most critical step is to determine the compound's affinity and functional potency at the human recombinant monoamine transporters (hSERT, hNET, and hDAT). This is achieved through two complementary assays: radioligand binding and neurotransmitter uptake inhibition.

Experiment 1: Radioligand Binding Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for the transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand. It directly measures the physical interaction between the compound and the transporter.

Methodology: Competitive Radioligand Binding Assay [12][13]

-

Source Material : Prepare cell membrane homogenates from HEK293 cells (or other suitable cell lines) stably expressing either hSERT, hNET, or hDAT. Protein concentration must be quantified (e.g., BCA assay).

-

Radioligands :

-

hSERT : [³H]-Citalopram or [³H]-Paroxetine

-

hNET : [³H]-Nisoxetine or [³H]-Tomoxetine

-

hDAT : [³H]-WIN 35,428 or [³H]-GBR-12935

-

-

Assay Setup (96-well format) :

-

Total Binding : Wells contain membrane homogenate and radioligand in assay buffer.

-

Non-Specific Binding (NSB) : Wells contain membrane homogenate, radioligand, and a saturating concentration of a known, non-labeled inhibitor (e.g., 10 µM fluoxetine for SERT) to define background binding.

-

Test Compound : Wells contain membrane homogenate, radioligand, and serial dilutions of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation : Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.

-

Termination & Harvesting : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

Experiment 2: Neurotransmitter Uptake Inhibition (IC₅₀)

While binding assays measure affinity, they do not confirm functional inhibition of the transporter's primary role: neurotransmitter reuptake. This assay directly measures the compound's ability to block this function.[6][14]

Methodology: Synaptosomal or Cell-Based Uptake Assay [15][16]

-

Source Material : Use either synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) or, more commonly, HEK293 cells stably expressing the human transporters.

-

Radiolabeled Neurotransmitters :

-

hSERT : [³H]-Serotonin (5-HT)

-

hNET : [³H]-Norepinephrine (NE)

-

hDAT : [³H]-Dopamine (DA) or [³H]-MPP+

-

-

Assay Setup (96-well format) :

-

Plate cells and allow them to adhere overnight.

-

Wash cells with Krebs-Ringer-HEPES (KRH) or a similar physiological buffer.

-

Pre-incubate the cells for 5-15 minutes with serial dilutions of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

-

-

Initiation of Uptake : Add the respective radiolabeled neurotransmitter to each well to initiate the uptake process. The concentration used is typically close to the substrate's Kₘ value for the transporter.

-

Incubation : Incubate for a short, defined period within the linear range of uptake (e.g., 5-15 minutes) at 37°C.

-

Termination : Rapidly terminate uptake by aspirating the buffer and washing the cells multiple times with ice-cold buffer.

-

Lysis & Quantification : Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis :

-

Define 100% uptake (no inhibitor) and 0% uptake (using a known potent inhibitor like cocaine or fluoxetine).

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of compound that inhibits 50% of uptake) using non-linear regression.

-

Alternative Methodology: Fluorescence-Based Assays Modern kits are available that utilize a fluorescent substrate mimicking the neurotransmitter.[7][17] The assay principle involves the transport of this dye into the cell, leading to an increase in intracellular fluorescence. An external masking dye quenches any signal from outside the cells. This method offers a non-radioactive, high-throughput alternative that can be run in kinetic mode on a fluorescence plate reader.[17]

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Predicted In Vitro Profile of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine at Human Monoamine Transporters

| Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| hSERT | [Experimental Value] | [Experimental Value] |

| hNET | [Experimental Value] | [Experimental Value] |

| hDAT | [Experimental Value] | [Experimental Value] |

Data to be populated from experimental results.

Interpretation :

-

Potency : Lower Kᵢ and IC₅₀ values indicate higher potency.

-

Selectivity : The ratio of Kᵢ or IC₅₀ values between transporters defines the selectivity profile (e.g., SERT/NET selectivity ratio = Kᵢ (NET) / Kᵢ (SERT)).

-

Mechanism : A close correlation between Kᵢ and IC₅₀ values suggests that the compound acts as a competitive inhibitor at the substrate binding site.

Visualization of In Vitro Mechanism

Caption: Competitive inhibition at the monoamine transporter.

In Vivo Validation: Neurochemical Effects

In vitro data provide a foundational understanding but do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or complex neural circuitry. In vivo microdialysis is the gold standard for directly measuring a drug's effect on extracellular neurotransmitter levels in the brain of a freely moving animal.[5][18]

Methodology: In Vivo Microdialysis in Rodents [19]

-

Surgical Preparation : Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or hippocampus for 5-HT and NE effects). Allow the animal to recover for several days.

-

Probe Insertion : On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection : Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable extracellular levels of 5-HT, NE, and DA.

-

Drug Administration : Administer N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-Dosing Collection : Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis : Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity.

-

Data Analysis : Express the post-dose neurotransmitter concentrations as a percentage change from the average baseline level for each animal. Plot these percentage changes over time.

Predicted Outcome : If the compound is a potent and brain-penetrant SERT/NET inhibitor, administration should lead to a robust and sustained increase in extracellular 5-HT and NE in the target brain region.[19] The magnitude and duration of this effect provide crucial information about its in vivo potency and duration of action.

Visualization of Experimental Workflow

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

The comprehensive characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine requires a systematic, multi-tiered approach. The in vitro binding and uptake assays outlined in this guide will definitively establish the compound's potency and selectivity profile at the primary molecular targets: SERT, NET, and DAT. Subsequent in vivo microdialysis studies will then validate these findings in a physiologically relevant context, confirming target engagement in the CNS and providing insight into the compound's potential neurochemical effects. This rigorous evaluation is fundamental to understanding the mechanism of action and determining the therapeutic potential of this novel venlafaxine derivative.

References

-

Bymaster, F. P., Zhang, W., Carter, P. A., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. PubMed. Available at: [Link]

-

De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. MDPI. Available at: [Link]

-

David, D. J., & Gardier, A. M. (2016). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology. Available at: [Link]

-

DrugBank Online. (n.d.). D,L-O-Desmethyl Venlafaxine. DrugBank. Available at: [Link]

-

David, D. J., & Gardier, A. M. (2016). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers Media S.A.. Available at: [Link]

-

WikiDoc. (2014). Venlafaxine clinical pharmacology. WikiDoc. Available at: [Link]

-

Perry, K. W., & Fuller, R. W. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. PubMed. Available at: [Link]

-

Yardley, J. P., Husbands, G. E., Stack, G., et al. (2008). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]

-

Molecular Devices. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecular Devices. Available at: [Link]

-

Veeprho. (n.d.). Desvenlafaxine Related Compound B | CAS 135308-74-6. Veeprho. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N,O-Didesmethylvenlafaxine. PubChem. Available at: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Tacke, R., et al. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. Organometallics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Didesmethylvenlafaxine. PubChem. Available at: [Link]

-

Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

-

PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

-

Deranged Physiology. (n.d.). Venlafaxine. Deranged Physiology. Available at: [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

-

ResearchGate. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

-

Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

-

European Review for Medical and Pharmacological Sciences. (2013). Biochemical mechanism studies of venlafaxine by metabonomic method in rat model of depression. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Dziurkowska, E., & Wesołowski, M. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. Available at: [Link]

-

Nickell, J. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]

-

Singh, D., & Saadabadi, A. (2024). Venlafaxine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Figshare. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. Figshare. Available at: [Link]

-

Inxight Drugs. (n.d.). N,N-DIDESMETHYLVENLAFAXINE. Inxight Drugs. Available at: [Link]

-

Whirl-Carrillo, M., et al. (2012). PharmGKB summary: venlafaxine pathway. PMC. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Venlafaxine besylate?. Patsnap Synapse. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem. Available at: [Link]

Sources

- 1. What is the mechanism of Venlafaxine besylate? [synapse.patsnap.com]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Venlafaxine clinical pharmacology - wikidoc [wikidoc.org]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. psychiatriapolska.pl [psychiatriapolska.pl]

- 10. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Identification of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine as a Venlafaxine Derivative

This technical guide provides a comprehensive overview of the identification and characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a synthetic derivative of the antidepressant venlafaxine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and antidepressant derivatives.

Introduction to Venlafaxine and its Metabolites

Venlafaxine, marketed under trade names like Effexor®, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Its therapeutic action is attributed to its ability to potentiate the activity of neurotransmitters in the central nervous system. Venlafaxine is a phenylethylamine derivative with the chemical name (RS)-1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexanol.

Upon administration, venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2C19. This metabolic process yields several derivatives, with O-desmethylvenlafaxine (ODV) being the major active metabolite, exhibiting a pharmacological profile similar to the parent drug. Other known metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine, which are generally considered less potent. The formation of N,N-didesmethylvenlafaxine, a primary amine, also occurs and serves as a key intermediate for the synthesis of other derivatives.

The compound of interest, N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, is not a typically reported metabolite of venlafaxine. It represents a synthetic analogue created by the N-alkylation of a didesmethylvenlafaxine core. For the purpose of this guide, we will focus on the synthesis and identification starting from N,N-didesmethylvenlafaxine due to its primary amine structure, which is amenable to such chemical modification.

Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

The synthesis of the title compound involves a multi-step process starting from a known precursor of venlafaxine. The causality behind the experimental choices is to build upon established synthetic routes for venlafaxine and its analogues, ensuring a logical and reproducible pathway.

Synthesis of the Precursor: N,N-didesmethylvenlafaxine

The precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (N,N-didesmethylvenlafaxine), can be synthesized via the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This key intermediate is commercially available or can be prepared from p-methoxyphenylacetonitrile and cyclohexanone.

Experimental Protocol: Synthesis of N,N-didesmethylvenlafaxine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol in a suitable solvent such as methanol containing ammonia.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Rhodium on alumina.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 50-60 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N,N-didesmethylvenlafaxine by recrystallization or column chromatography to yield the pure primary amine.

N-Alkylation to Yield N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

The final step is the N-alkylation of N,N-didesmethylvenlafaxine with a suitable electrophile, in this case, a 2-(4-methoxyphenyl)ethyl derivative. Reductive amination provides a reliable method for this transformation.

Experimental Protocol: Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

-

Reaction Setup: Dissolve N,N-didesmethylvenlafaxine and 2-(4-methoxyphenyl)acetaldehyde in a suitable solvent like methanol or dichloromethane.

-

Reductive Amination: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Structural Identification and Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and structural elucidation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the target molecule.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: Utilize a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) for chromatographic separation.

-

Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

-

Mass Analysis:

-

Full Scan MS: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. Key fragments would be expected from the cleavage of the ethylamine bridge and the cyclohexanol moiety.

-

-

Data Interpretation: The exact mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can confirm the elemental composition.

Table 1: Predicted Mass Spectrometric Data

| Analyte | Predicted [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) |

| N,N-didesmethylvenlafaxine | 250.1802 | 232 (loss of H₂O), 121 (methoxyphenyl fragment) |

| N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | 384.2533 | 232, 135 (methoxyphenylethyl fragment), 121 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: This spectrum will show characteristic signals for the aromatic protons of the two methoxyphenyl groups, the cyclohexyl protons, and the protons of the ethyl bridge. The chemical shifts and coupling patterns will confirm the connectivity.

-

¹³C NMR: This will provide the number of unique carbon atoms and their chemical environment, including signals for the aromatic carbons, the cyclohexyl carbons, and the aliphatic carbons of the ethylamine chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Hypothesized Pharmacological Profile

Due to the novelty of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, no direct pharmacological data exists. However, we can hypothesize its potential activity based on the structure-activity relationship of venlafaxine and its known metabolites.

Venlafaxine's antidepressant effect stems from its inhibition of serotonin and norepinephrine reuptake. The N-dimethyl group is not essential for this activity, as O-desmethylvenlafaxine (which retains the N-dimethyl group) is a potent inhibitor. N-desmethylvenlafaxine, with one methyl group removed, shows reduced but still present inhibitory activity.

The introduction of a bulky, lipophilic N-(2-(4-Methoxyphenyl)ethyl) group could have several effects:

-

Receptor/Transporter Affinity: The large substituent may alter the binding affinity and selectivity for serotonin (SERT) and norepinephrine (NET) transporters. It could potentially introduce interactions with other receptors.

-

Pharmacokinetics: The increased lipophilicity might affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer half-life compared to venlafaxine.

Further in-vitro and in-vivo studies are necessary to validate these hypotheses.

Caption: Hypothesized pharmacological action of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, identification, and characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a novel derivative of venlafaxine. While direct experimental data for this specific compound is not available in the public domain, this guide provides a robust framework for its preparation and analysis based on established chemical principles and analytical methodologies for related compounds. The proposed synthetic route is logical and feasible, and the analytical protocols described are standard practices in pharmaceutical research and development. Further investigation into the pharmacological properties of this compound is warranted to determine its potential as a novel therapeutic agent.

References

-

Biocompare. (n.d.). Venlafaxine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.

- Google Patents. (n.d.). US8269040B2 - Derivatives of venlafaxine and methods of preparing and using the same.

-

Inxight Drugs. (n.d.). N,N-DIDESMETHYLVENLAFAXINE. Retrieved from [Link]

-

Inxight Drugs. (n.d.). n,o-didesmethyl venlafaxine. Retrieved from [Link]

-

New Drug Approvals. (2015, April 9). VENLAFAXINE PART 1/3. Retrieved from [Link]

-

New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Didesmethylvenlafaxine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Effexor (venlafaxine hydrochloride) label. Retrieved from [Link]

- Al-Ghananeem, A. M., et al. (2015).

In vitro metabolism pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

An In-Depth Technical Guide to the In Vitro Metabolism of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Abstract

This guide provides a comprehensive technical overview of the predicted in vitro metabolic pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a derivative of the serotonin-norepinephrine reuptake inhibitor, venlafaxine. Drawing upon the well-established metabolic fate of venlafaxine and fundamental principles of drug metabolism, this document outlines the probable enzymatic reactions, the experimental systems for their investigation, and detailed protocols for metabolic stability and metabolite identification studies. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to characterize the metabolic profile of this novel compound, a critical step in early-stage drug development.

Introduction and Scientific Context

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a tertiary amine structurally related to venlafaxine, a widely prescribed antidepressant. The parent compound, venlafaxine, undergoes extensive hepatic metabolism, which significantly influences its pharmacokinetic profile and clinical efficacy.[1][2] Its primary metabolic pathways include O-demethylation to the active metabolite O-desmethylvenlafaxine (ODV) and N-demethylation to less active metabolites.[3] These reactions are predominantly catalyzed by cytochrome P450 (CYP) isoforms, most notably CYP2D6 and CYP3A4.[4][5]

Given this precedent, it is imperative to characterize the metabolic profile of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. Such studies are fundamental to drug development, as they:

-

Predict the in vivo hepatic clearance and bioavailability.

-

Identify potentially pharmacologically active or toxic metabolites.

-

Elucidate the specific enzymes involved, which is crucial for predicting potential drug-drug interactions (DDIs).

This guide is structured to provide a logical progression from metabolic prediction to experimental validation. We will first postulate the most likely metabolic pathways based on the compound's structure and the known metabolism of its parent analogue. Subsequently, we will detail the robust in vitro experimental systems and protocols necessary to test these hypotheses, focusing on the use of human liver microsomes (HLM) as a scientifically sound and industry-standard model.[6][7]

Predicted Metabolic Pathways

The chemical structure of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine presents several moieties susceptible to enzymatic modification by hepatic enzymes. The predicted primary metabolic pathways are illustrated below and are based on established biotransformation reactions for similar chemical scaffolds.[8]

Key Predicted Biotransformations:

-

O-demethylation (Pathway M1): The methoxy group on the phenyl ring attached to the cyclohexanol moiety is a prime target for O-demethylation, analogous to the primary metabolic route of venlafaxine.[3][9] This reaction is anticipated to be catalyzed predominantly by CYP2D6 .[5]

-

N-dealkylation (Pathway M2): The N-(2-(4-Methoxyphenyl)ethyl) substituent is susceptible to oxidative N-dealkylation.[10][11] This cleavage would yield didesmethylvenlafaxine (also known as dinorvenlafaxine)[12] and a corresponding aldehyde. This pathway is commonly mediated by CYP3A4 and/or CYP2C19 .[3][5]

-

Aromatic Hydroxylation (Pathways M3 & M4): Hydroxylation can occur on either the primary phenyl ring (M3) or the phenyl ring of the N-phenethyl group (M4). This is a common metabolic route for aromatic compounds, catalyzed by various CYP isoforms.

-

O-demethylation of the N-substituent (Pathway M5): A secondary O-demethylation could occur on the methoxy group of the N-phenethyl substituent, also mediated by CYP enzymes.

-

Phase II Conjugation: The hydroxyl groups introduced via hydroxylation or O-demethylation can serve as sites for subsequent Phase II metabolism, such as glucuronidation, to form more water-soluble metabolites.[3] These reactions are studied using different in vitro systems, such as hepatocytes or S9 fractions, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes.[13]

Caption: Predicted Phase I metabolic pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Experimental Design and Protocols

A systematic in vitro investigation is required to confirm the predicted pathways, determine the rate of metabolism, and identify the specific enzymes involved. Human liver microsomes (HLM) are the preferred in vitro model for these initial studies as they are enriched with Phase I enzymes, particularly CYPs, and are cost-effective and amenable to high-throughput formats.[7][14]

The overall experimental workflow involves three key stages: a metabolic stability assay, metabolite profiling, and reaction phenotyping.

Caption: General experimental workflow for in vitro metabolism studies using HLM.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

Causality: The objective of this assay is to determine the rate at which the parent compound is consumed. This provides the intrinsic clearance (CLint), a critical parameter for predicting hepatic clearance in vivo. A low substrate concentration (typically 1 µM) is used to ensure enzyme kinetics are in the linear range (<< Km).

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 100X stock solution of the test compound (100 µM in acetonitrile or DMSO).

-

Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.

-

Prepare an NADPH regenerating solution (e.g., Promega NADPH-Regeneration System) or a direct 10 mM NADPH stock solution in buffer. Keep on ice.

-

-

Incubation Setup:

-

In a 96-well plate, combine buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

-

Prepare control incubations: a negative control without NADPH (-NADPH) to assess non-enzymatic degradation, and a T=0 control.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Timepoints:

-

Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct stable-isotope labeled compound).

-

-

Sample Processing:

-

Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

-

Protocol: Metabolite Identification and Profiling

Causality: This experiment aims to generate sufficient quantities of metabolites for structural elucidation. A higher substrate concentration (e.g., 10 µM) is used to drive the formation of minor metabolites. The focus is on identifying what is formed rather than the rate of disappearance.

Methodology:

-

Incubation:

-

Follow the incubation setup as in the stability assay, but use a higher concentration of the test compound (e.g., 10 µM).

-

Include two main conditions: one with NADPH (+NADPH) and a control without (-NADPH).

-

Incubate for a fixed, longer period (e.g., 60 minutes) at 37°C.

-

-

Sample Processing:

-

Quench the reaction with ice-cold acetonitrile.

-

Process the samples as described in the stability protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative ionization modes.

-

Employ data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans for detected ions.

-

-

Data Interpretation:

-

Compare the +NADPH and -NADPH chromatograms to identify peaks present only in the enzymatic reaction.

-

For each new peak, determine the accurate mass to predict the elemental formula.

-

Calculate the mass shift from the parent compound to infer the type of biotransformation (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

-

Analyze the MS/MS fragmentation pattern to propose the site of modification on the molecule.[15][16]

-

Data Presentation and Interpretation

Metabolic Stability Data

The results from the metabolic stability assay are typically summarized to provide a clear indication of the compound's lability.

| Parameter | Value | Interpretation |

| Half-Life (t½, min) | 25 | The time taken for 50% of the compound to be metabolized. |

| Elimination Rate (k, min⁻¹) | 0.0277 | First-order rate constant of parent loss. |

| Intrinsic Clearance (CLint, µL/min/mg) | 55.4 | Normalized rate of metabolism; used for in vivo scaling. |

| Table 1: Example Metabolic Stability Data in Human Liver Microsomes (0.5 mg/mL) |

Metabolite Profile and Reaction Phenotyping

Data from metabolite profiling and subsequent reaction phenotyping experiments identify the metabolic pathways and the responsible enzymes. Reaction phenotyping involves using specific chemical inhibitors or individual recombinant CYP enzymes to pinpoint which isoform catalyzes a specific transformation.[17]

| Metabolite | Biotransformation | Mass Shift (Da) | Proposed Primary Enzyme(s) |

| M1 | O-demethylation | -14.0157 | CYP2D6 |

| M2 | N-dealkylation | -151.0891 | CYP3A4 |

| M3 | Hydroxylation | +15.9949 | CYP2D6, CYP3A4 |

| Table 2: Summary of Identified Metabolites and Contributing Enzymes |

Conclusion and Drug Development Implications

This guide outlines a predictive and experimental framework for characterizing the in vitro metabolism of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. Based on its structural similarity to venlafaxine, the compound is expected to undergo O-demethylation (likely via CYP2D6) and N-dealkylation (likely via CYP3A4). The provided protocols for metabolic stability and metabolite identification using human liver microsomes offer a robust, industry-standard approach for validating these predictions.

The results of these studies will be critical for:

-

Lead Candidate Optimization: A high intrinsic clearance may necessitate structural modifications to improve metabolic stability.

-

Pharmacokinetic Prediction: The CLint value is a key input for models that predict human pharmacokinetic parameters.

-

Safety Assessment: Identification of major metabolites is required to determine if they need to be synthesized and evaluated for pharmacological activity or toxicity.

-

Clinical Trial Design: Understanding the role of polymorphic enzymes like CYP2D6 and major drug-metabolizing enzymes like CYP3A4 is essential for identifying potential drug-drug interaction risks and managing patient variability in clinical studies.[18][19]

The comprehensive characterization of the in vitro metabolic profile is a cornerstone of building a robust preclinical data package, enabling informed decisions in the progression of a new chemical entity toward clinical development.

References

- Vertex AI Search. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.

- SMPDB. (2025).

- U.S. Food and Drug Administration. (n.d.). Effexor (venlafaxine hydrochloride) label.

- SpringerLink. (n.d.).

- Wikipedia. (n.d.). Venlafaxine.

- Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.

- IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- PharmGKB. (2013).

- Faria, M. J., et al. (2003). Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans. Chirality, 15(1), S14-22.

- Wang, P. W., et al. (1995). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British Journal of Clinical Pharmacology, 39(4), 435-439.

- Preskorn, S. H., et al. (2009). Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status. Journal of Clinical Psychopharmacology, 29(4), 383–386.

- National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype.

- Ovid. (n.d.).

- U.S. Food and Drug Administration. (n.d.). Effexor XR® (venlafaxine hydrochloride) Extended-Release Capsules.

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- GSC Online Press. (2024). The role of CYP2D6 in the metabolism of antidepressants.

- Semantic Scholar. (2023). In Vitro Hepatic Models to Assess Herb–Drug Interactions: Approaches and Challenges.

- MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites.

- PMC. (n.d.).

- PMC. (n.d.).

- McAlpine, D. E., et al. (2011). Effect of cytochrome P450 enzyme polymorphisms on pharmacokinetics of venlafaxine. Therapeutic Drug Monitoring, 33(1), 14-20.

- MDPI. (2021).

- Scholars@TAMU. (2015).

- BioOrganics. (n.d.). D,L-N,N-Didesmethyl Venlafaxine.

- PubMed. (2004). In vitro drug metabolism using liver microsomes.

- Taylor & Francis Online. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine.

- ResearchGate. (2022).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Venlafaxine oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BioOrganics [bioorganics.biz]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 17. tandfonline.com [tandfonline.com]

- 18. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

Blood-Brain Barrier Permeability of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine: A Technical Guide for CNS Drug Development

Executive Summary & Structural Rationale

The development of next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs) requires precise tuning of central nervous system (CNS) exposure. Venlafaxine is a well-established SNRI that readily crosses the blood-brain barrier (BBB), exhibiting clinical cerebrospinal fluid (CSF)-to-plasma ratios of approximately 0.74[1]. However, structural modifications to the venlafaxine scaffold drastically alter its pharmacokinetic profile and BBB permeability.

This technical guide evaluates the theoretical and experimental framework for assessing the BBB permeability of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (hereafter referred to as N-PMPE-DDV ).

N-PMPE-DDV is synthesized by taking the primary amine metabolite of venlafaxine (didesmethylvenlafaxine) and alkylating it with a bulky, lipophilic 2-(4-methoxyphenyl)ethyl group. From a drug design perspective, this modification serves two competing pharmacokinetic purposes:

-

Increased Lipophilicity: Enhances passive transcellular diffusion across the endothelial lipid bilayer.

-

Increased Efflux Liability: The addition of a bulky aromatic system increases the molecular weight and spatial footprint, significantly raising the probability of recognition by efflux transporters such as P-glycoprotein (P-gp/ABCB1).

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, we must establish the physicochemical baseline of N-PMPE-DDV. The BBB is a highly selective semi-permeable border formed by brain endothelial cells connected by tight junctions (TJs)[2]. Passive diffusion across this barrier is governed by molecular weight (MW), lipophilicity (LogP), and topological polar surface area (tPSA).

As shown in Table 1, the addition of the p-methoxyphenethyl group shifts the molecule away from the optimal CNS multiparameter optimization (MPO) space of venlafaxine. While the LogP increases (favoring passive diffusion), the increased MW and aromatic ring count trigger potential efflux mechanisms.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | Predicted LogP | tPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Expected BBB Permeability Mechanism |

| Venlafaxine | 277.40 | 2.74 | 32.6 | 1 | 3 | High passive diffusion; weak P-gp substrate. |

| Didesmethylvenlafaxine | 249.35 | 1.80 | 48.6 | 3 | 3 | Moderate passive diffusion. |

| N-PMPE-DDV | 383.53 | ~4.10 | 57.8 | 2 | 4 | High passive diffusion; high P-gp efflux liability. |

Note: Values for N-PMPE-DDV are predictive estimates based on standard cheminformatics fragment-based calculations.

In Vitro BBB Permeability Assays

To empirically validate the in silico predictions, we deploy a two-tiered in vitro testing strategy. We first isolate passive diffusion using a PAMPA-BBB model, followed by a cell-based model to evaluate active efflux.

Passive Diffusion: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipid extract is utilized to measure purely passive transcellular diffusion[3]. We use this assay because it eliminates the confounding variables of active transport and cellular metabolism, allowing us to isolate the effect of the lipophilic p-methoxyphenethyl group.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of N-PMPE-DDV in DMSO. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4 (ensure DMSO < 1% to prevent membrane degradation).

-

Membrane Coating: Coat the porous filter of the donor plate (apical compartment) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

-

Loading: Add 300 µL of the 10 µM N-PMPE-DDV solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells (basolateral compartment).

-

Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

-

Quantification: Separate the plates and quantify the concentration of N-PMPE-DDV in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ).

Active Efflux: MDCK-MDR1 Transwell Protocol

Because N-PMPE-DDV's bulky aromatic structure likely makes it a P-gp substrate, we must evaluate its efflux ratio. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) rather than primary hCMEC/D3 cells, as MDCK-MDR1 provides a more robust, overexpressed P-gp signal for definitive substrate identification.

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

-

Barrier Integrity Check: Culture for 5-7 days. Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction formation.

-

Dosing:

-

Apical to Basolateral (A-B): Add 10 µM N-PMPE-DDV to the apical chamber.

-

Basolateral to Apical (B-A): Add 10 µM N-PMPE-DDV to the basolateral chamber.

-

-

Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh transport buffer.

-

Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER>2.0 indicates significant P-gp mediated efflux.

Diagram 1: Step-by-step workflow for the MDCK-MDR1 Transwell Permeability Assay.

In Vivo Pharmacokinetic Assessment

While in vitro models provide mechanistic insight, in vivo pharmacokinetics are required to determine actual CNS exposure. For neuroactive compounds, measuring the total brain-to-plasma ratio ( Kp,brain ) is insufficient because highly lipophilic drugs like N-PMPE-DDV will non-specifically bind to brain lipids. Therefore, we must calculate the unbound brain-to-plasma ratio ( Kp,uu,brain ) , which represents the pharmacologically active fraction available to interact with serotonin and norepinephrine transporters.

Step-by-Step Methodology:

-

Dosing: Administer N-PMPE-DDV intravenously (IV) at 1 mg/kg to a cohort of Sprague-Dawley rats.

-

Sampling: Euthanize animals at Tmax (determined via prior PK screening, typically 1-2 hours post-dose). Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

-

Tissue Processing: Centrifuge blood to isolate plasma. Homogenize the brain tissue in a 1:3 (w/v) ratio with PBS.

-

Equilibrium Dialysis (The Critical Step): To determine the unbound fraction in plasma ( fu,plasma ) and brain ( fu,brain ), place plasma and brain homogenate in the donor side of a 96-well equilibrium dialysis block (10 kDa molecular weight cutoff membrane). Place blank PBS in the receiver side. Incubate at 37°C for 4 hours.

-

Calculation:

-

Kp,brain=Cbrain,total/Cplasma,total

-

Kp,uu,brain=(Cbrain,total×fu,brain)/(Cplasma,total×fu,plasma)

-

Causality Note: If Kp,brain is high (>1.0) but Kp,uu,brain is low (<0.3), N-PMPE-DDV is heavily trapped in brain lipids or actively effluxed, meaning clinical efficacy will be lower than expected despite "crossing the BBB."

Diagram 2: Workflow for determining the unbound brain-to-plasma partition coefficient.

Mechanistic Insight: Efflux Transporter Interactions

The primary barrier to CNS penetration for lipophilic, bulky amines is P-glycoprotein (ABCB1). Venlafaxine itself exhibits a brain-to-serum ratio of approximately 2.4 in P-gp knockout mice compared to 1.1 in wild-type mice, indicating it is a weak-to-moderate substrate.

By appending the p-methoxyphenethyl group to create N-PMPE-DDV, we introduce a second aromatic ring and increase the spatial volume of the molecule. P-gp's binding pocket preferentially accommodates hydrophobic, amphipathic molecules with multiple aromatic rings. Consequently, N-PMPE-DDV is hypothesized to bind with higher affinity to the internal transmembrane domains of P-gp.

When N-PMPE-DDV diffuses into the inner leaflet of the endothelial cell membrane, it is intercepted by P-gp and actively extruded back into the capillary lumen via ATP hydrolysis, severely limiting its net CNS accumulation.

Diagram 3: Mechanism of P-glycoprotein mediated efflux of N-PMPE-DDV at the BBB.

Conclusion

The transformation of didesmethylvenlafaxine into N-PMPE-DDV via the addition of a p-methoxyphenethyl group creates a complex pharmacokinetic paradox. While the increased lipophilicity theoretically enhances passive diffusion across the BBB, the added bulk and aromaticity likely trigger robust P-glycoprotein efflux. To accurately evaluate this compound for CNS drug development, researchers must look beyond simple in silico LogP calculations and strictly employ Kp,uu,brain methodology combined with MDCK-MDR1 in vitro profiling. Relying solely on total brain concentrations will result in a gross overestimation of the drug's therapeutic potential at the synaptic cleft.

References

-

Paulzen, M., Groppe, S., Tauber, S. C., Veselinovic, T., & Hiemke, C. (2015). Venlafaxine and O-Desmethylvenlafaxine Concentrations in Plasma and Cerebrospinal Fluid. The Journal of Clinical Psychiatry.[Link]

-

Karlsson, R. M., et al. (2010). Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein. European Neuropsychopharmacology.[Link]

-

Dagenais, C., & Avdeef, A. (2015). P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model. National Center for Biotechnology Information (PMC).[Link]

-

Yang, Y., et al. (2024). Neurons enhance blood-brain barrier function via upregulating claudin-5 and VE-cadherin expression due to GDNF secretion. eLife.[Link]

Sources

- 1. psychiatrist.com [psychiatrist.com]

- 2. Neurons enhance blood-brain barrier function via upregulating claudin-5 and VE-cadherin expression due to GDNF secretion [elifesciences.org]

- 3. P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Analytical Resolution of Venlafaxine EP Impurity H

Executive Summary

In pharmaceutical manufacturing and quality control, the rigorous characterization of Active Pharmaceutical Ingredient (API) impurities is a regulatory imperative. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine , formally recognized in pharmacopeial standards as Venlafaxine EP Impurity H [1], is a critical synthetic byproduct encountered during the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine.

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive breakdown of this impurity's physicochemical properties, its mechanistic origins, and a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) methodology required for its precise quantification and structural elucidation.

Structural and Physicochemical Data

Understanding the exact mass and isotopic distribution of Impurity H is the foundational step for analytical method development. The compound is a secondary amine formed by the addition of a 4-methoxyphenethyl group to the primary amine core of didesmethylvenlafaxine.

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value | Analytical Significance |

| Chemical Name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | IUPAC nomenclature for structural identification. |

| Pharmacopeial ID | Venlafaxine EP Impurity H | Regulatory reference standard[1]. |

| CAS Registry Number | 1329795-88-1 | Unique chemical identifier[1]. |

| Molecular Formula | C₂₄H₃₃NO₃ | Dictates the theoretical isotopic distribution[1]. |

| Average Molecular Weight | 383.52 g/mol | Used for standard gravimetric preparations[2]. |

| Monoisotopic Exact Mass | 383.2460 Da | Critical for HRMS mass defect filtering[3]. |

Mechanistic Origins in API Synthesis

To control an impurity, one must understand its causality. Venlafaxine synthesis relies on the critical intermediate didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol)[4]. The target pathway involves the reductive dimethylation of this primary amine to yield the tertiary amine API (Venlafaxine).

However, if the reaction matrix contains unreacted precursors or side-products bearing a 4-methoxyphenethyl moiety, the primary amine undergoes an aberrant N-alkylation . This parasitic side reaction consumes the intermediate and generates the secondary amine Impurity H.

Fig 1: Synthetic pathway demonstrating aberrant N-alkylation leading to Venlafaxine EP Impurity H.

Analytical Methodology: Self-Validating HRMS Protocol

Because Impurity H shares its exact mass (383.2460 Da) and molecular formula (C₂₄H₃₃NO₃) with other known compounds (such as the vasodilator Naftidrofuryl[3]), low-resolution mass spectrometry is insufficient. The following UHPLC-HRMS protocol is designed as a self-validating system : it uses retention time locking, sub-5 ppm mass accuracy, and MS/MS structural connectivity to eliminate false positives.

Fig 2: Self-validating UHPLC-HRMS workflow for exact mass and structural confirmation.

Step-by-Step Experimental Protocol

-

Sample Preparation & Internal Standardization:

-

Action: Dissolve the API batch sample in 50:50 Methanol/Water to a concentration of 1 mg/mL. Spike with 10 ng/mL of Venlafaxine-d6 (Internal Standard).

-

Causality: The isotopically labeled IS controls for matrix effects and validates that any retention time shifts are due to system variance, not structural isomerism.

-

-

Chromatographic Separation (UHPLC):

-

Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: The sub-2-micron particles minimize longitudinal diffusion (per the van Deemter equation), maximizing peak capacity to resolve Impurity H from the massive API peak.

-

-

Ionization (Positive ESI):

-

Action: Operate the Electrospray Ionization source in positive mode (ESI+).

-

Causality: The secondary amine in Impurity H possesses a high gas-phase proton affinity. The formic acid in the mobile phase donates protons, highly efficiently generating the [M+H]⁺ precursor ion.

-

-

High-Resolution Mass Acquisition (Orbitrap/Q-TOF):

-

Action: Acquire full-scan MS data at a resolution of ≥70,000 FWHM. Target the theoretical m/z of 384.2533.

-

Causality: High resolution separates the target ion from nominal mass interferences. The mass error (Δppm) must be calculated as [(Measured - Theoretical) / Theoretical] * 10^6 and must strictly fall below 5 ppm.

-

-

MS/MS Fragmentation (Structural Validation):

-

Action: Isolate m/z 384.25 and apply Higher-energy C-trap Dissociation (HCD).

-

Causality: Exact mass only confirms the empirical formula. MS/MS forces the cleavage of the 4-methoxyphenethyl group and the loss of water from the cyclohexanol ring, yielding diagnostic fragment ions that definitively prove the molecular connectivity.

-

Quantitative Mass Spectrometry Data

For rapid reference during instrument tuning and data analysis, the following exact mass targets must be programmed into the HRMS inclusion list.

Table 2: HRMS Target Ions for Venlafaxine EP Impurity H

| Species | Formula | Theoretical Exact Mass (m/z) | Ionization Mechanism |

| Neutral Molecule | C₂₄H₃₃NO₃ | 383.2460 | N/A |

| Protonated Adduct | [C₂₄H₃₃NO₃ + H]⁺ | 384.2533 | Protonation of secondary amine |

| Sodium Adduct | [C₂₄H₃₃NO₃ + Na]⁺ | 406.2353 | Cationization (Trace level) |

| Water Loss Fragment | [C₂₄H₃₁NO₂ + H]⁺ | 366.2428 | In-source decay of cyclohexanol -OH |

References

-

SynZeal Research. "Venlafaxine EP Impurity H (free base) - SZ-V007011." SynZeal Chemical Standards. [Link]

-

PubChem, National Institutes of Health. "Naftidrofuryl | C24H33NO3 (Formula Exact Mass Reference)." PubChem Compound Database.[Link]

-

Pharmaffiliates. "Venlafaxine Hydrochloride Impurities and Reference Standards." Pharmaffiliates Analytics & Synthetics.[Link]

-

PubChem, National Institutes of Health. "N,N-Didesmethylvenlafaxine | C15H23NO2." PubChem Compound Database.[Link]

-

Wikipedia. "C24H33NO3 Chemical Formula Data." Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Note: HPLC Method Development for the Quantification of N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Mechanistic Context

Venlafaxine is a highly effective serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for psychiatric disorders[1]. During the multi-step synthesis of the Venlafaxine active pharmaceutical ingredient (API), various process-related impurities can emerge. One of the most analytically challenging impurities is N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine .

This molecule is formed via the over-alkylation of didesmethylvenlafaxine (Venlafaxine EP Impurity C), a primary amine intermediate. The target impurity presents two distinct chromatographic hurdles:

-

Extreme Lipophilicity: The addition of a second bulky 2-(4-methoxyphenyl)ethyl moiety drastically increases the molecule's hydrophobicity compared to the parent API.

-

Basic Nitrogen Center: The secondary amine (pKa ~9.4) is highly susceptible to ionization. On standard silica-based columns, this leads to severe secondary electrostatic interactions with residual acidic silanols, manifesting as catastrophic peak tailing and poor resolution.

This application note details the causality-driven development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this impurity, ensuring compliance with ICH Q3A(R2) regulatory standards.

Fig 1: Mechanistic pathway illustrating the formation of the target process impurity.

Rationale for Method Development (Causality & Logic)

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition must be thermodynamically and kinetically justified.

-

Stationary Phase Selection: To mitigate the silanol interactions inherent to basic amines, a highly inert, double-end-capped C18 column (e.g., Purospher STAR RP-18e) is mandatory[2]. The end-capping sterically shields the basic secondary amine of the impurity from interacting with the silica backbone.

-

Mobile Phase pH Optimization: Operating at a neutral pH leaves the amine partially ionized, leading to split peaks and band broadening. By utilizing a basic mobile phase—specifically 0.1% v/v liquid ammonia adjusted to pH 8.5 with orthophosphoric acid—the secondary amine is maintained entirely in its un-ionized (free base) state[2]. This maximizes hydrophobic partitioning into the C18 phase, yielding sharp, symmetrical peaks.

-

Gradient Elution Strategy: Because the target impurity is substantially more lipophilic than Venlafaxine, an isocratic elution would result in unacceptably long retention times. A gradient utilizing Acetonitrile (a polar aprotic solvent with excellent mass transfer properties) ensures the early elution of the polar API, followed by the rapid, sharp elution of the lipophilic impurity.

-

Detection Wavelength: The bis-(4-methoxyphenyl) structural motif exhibits a strong UV absorption maximum at 225 nm. Monitoring at this wavelength provides the optimal signal-to-noise (S/N) ratio for trace-level quantification[2][3].